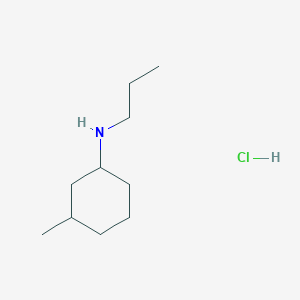

3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE

Description

3-Methyl-N-propylcyclohexanamine Hydrochloride (CAS 1051919-32-4) is a cyclohexanamine derivative featuring a methyl group on the cyclohexane ring and a propylamine substituent. The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility in polar solvents .

Properties

IUPAC Name |

3-methyl-N-propylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-3-7-11-10-6-4-5-9(2)8-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPMTBJTGOQTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCC(C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586398 | |

| Record name | 3-Methyl-N-propylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051919-32-4 | |

| Record name | Cyclohexanamine, 3-methyl-N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N-propylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE can be achieved through several methods. One common approach involves the alkylation of 3-methylcyclohexylamine with propyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the propyl halide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often carried out in the presence of a metal catalyst such as palladium or nickel, under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

Substitution: Halogenated compounds like alkyl halides or acyl halides are often used as electrophiles in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a class of cyclohexanamine derivatives with varied alkyl substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Longer alkyl chains (e.g., propyl vs. ethyl) may also influence metabolic stability, as seen in other amine-based pharmaceuticals .

Ring Structure: The bicyclic framework of 8-Azabicyclo[3.2.1]octane Hydrochloride introduces conformational rigidity, which could affect receptor binding compared to monocyclic compounds like 3-Methyl-N-propylcyclohexanamine . Procyclidine Hydrochloride’s phenyl-pyrrolidine moiety confers distinct pharmacological activity (antiparkinsonism) but diverges significantly from the simpler cyclohexanamine scaffold .

Commercial Availability :

Therapeutic and Functional Insights

Stability and Analytical Considerations

- Hydrochloride salts generally improve stability and crystallinity. references RP-HPLC methods for stability testing of dosulepin hydrochloride, suggesting analogous techniques could be applied to 3-Methyl-N-propylcyclohexanamine Hydrochloride .

- Heterogeneous data detection methods (e.g., Litchfield and Wilcoxon’s graphical analysis) might optimize dose-response studies if the compound enters preclinical testing .

Biological Activity

3-Methyl-N-propylcyclohexanamine hydrochloride, a compound belonging to the class of cyclohexylamines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-methyl-N-propylcyclohexanamine hydrochloride can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : Approximately 202.71 g/mol

This compound features a cyclohexane ring with a propyl and a methyl group attached to the nitrogen atom, which may influence its biological interactions.

3-Methyl-N-propylcyclohexanamine hydrochloride exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to act as a ligand for various receptors, including:

- Serotonin Receptors : Modulating the activity of serotonin pathways, which are crucial for regulating mood and behavior.

- Dopamine Receptors : Influencing dopaminergic signaling, potentially affecting motivation and reward pathways.

The compound's ability to interact with these receptors suggests it may have implications in mood disorders and cognitive functions.

Neurotransmitter Interaction

Research indicates that 3-methyl-N-propylcyclohexanamine hydrochloride may influence neurotransmitter levels in the brain. Specifically, it has been shown to:

- Increase serotonin release, which can lead to antidepressant-like effects.

- Regulate dopamine metabolism, impacting reward-related behaviors .

Case Studies and Experimental Findings

-

Antidepressant-like Effects :

- In animal models, administration of 3-methyl-N-propylcyclohexanamine hydrochloride resulted in significant reductions in depressive-like behaviors. The compound demonstrated an ability to enhance serotonergic transmission, suggesting potential as an antidepressant.

-

Cognitive Enhancement :

- Studies have observed improvements in cognitive performance in rodents treated with this compound. Enhanced memory retention and learning capabilities were noted, attributed to its action on neurotransmitter systems.

Research Findings Summary Table

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Significant increase in serotonin levels in treated animals | Potential antidepressant effects |

| Study 2 | Enhanced cognitive function in rodent models | Possible use for cognitive enhancement |

| Study 3 | Modulation of dopamine receptor activity | Impacts on reward pathways |

Toxicology and Safety Profile

While the biological activity of 3-methyl-N-propylcyclohexanamine hydrochloride shows promise, understanding its safety profile is critical. Toxicological assessments are necessary to evaluate:

- Acute Toxicity : Initial studies indicate low acute toxicity at therapeutic doses.

- Chronic Effects : Long-term exposure studies are required to assess potential neurotoxicity or behavioral changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.